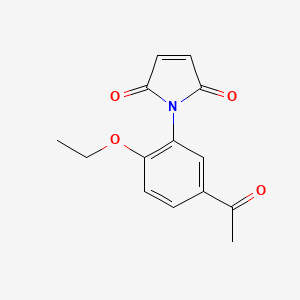
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as AED, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. AED belongs to the family of pyrrole-2,5-dione derivatives and has been studied for its potential applications in various areas of medical research.
Wirkmechanismus
The mechanism of action of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione also modulates the expression of various genes, including those involved in apoptosis, cell cycle regulation, and angiogenesis. Additionally, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to interact with various proteins, including tubulin, Hsp90, and PTP1B.
Biochemical and Physiological Effects
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to have antioxidant and anti-angiogenic properties. However, the exact biochemical and physiological effects of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione may vary depending on the concentration, duration, and mode of administration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its high potency and selectivity. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in lab experiments is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione. One of the future directions is to explore the potential applications of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in combination with other drugs or therapies. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione in vivo. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione.
Conclusion
In conclusion, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic compound that has potential applications in various areas of medical research. 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of various signaling pathways and modulation of gene expression. While 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, its poor solubility in aqueous solutions may limit its bioavailability and efficacy. Further research is needed to explore the potential applications and molecular mechanisms of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione.
Synthesemethoden
The synthesis of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves the reaction of 5-acetyl-2-ethoxyaniline and dimethyl acetylenedicarboxylate in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction, and finally, a decarboxylation step. The yield of 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been studied for its potential applications in various areas of medical research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione has been shown to protect neurons from oxidative stress and neuroinflammation.
Eigenschaften
IUPAC Name |
1-(5-acetyl-2-ethoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-19-12-5-4-10(9(2)16)8-11(12)15-13(17)6-7-14(15)18/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYXAWBKDWBFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-acetyl-2-ethoxyphenyl)-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)
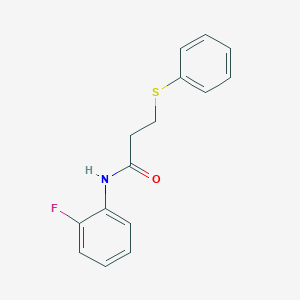
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)

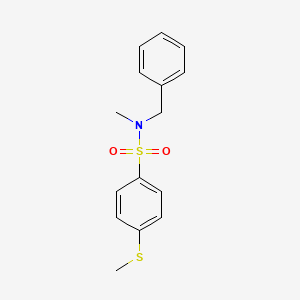
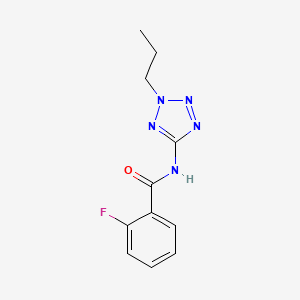
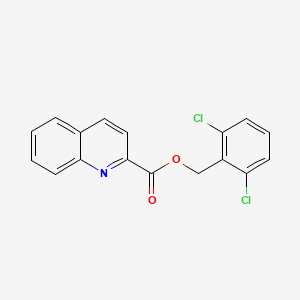
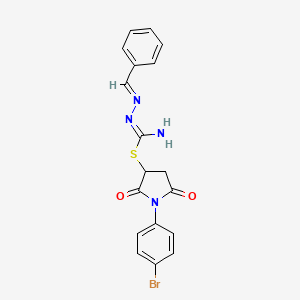
![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
